4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine
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Overview
Description
4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring. The presence of the 2-chlorobenzenesulfonyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 2-chlorobenzenesulfonyl group. The final step involves the formation of the pyrimidine ring and the attachment of the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and piperidine-containing molecules. Examples include:
- 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- 1-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-3-(propan-2-yl)urea
Uniqueness
The uniqueness of 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrimidine ring, piperidine ring, and 2-chlorobenzenesulfonyl group makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
4-[[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-13-14(2)20-12-21-18(13)25-11-15-7-9-22(10-8-15)26(23,24)17-6-4-3-5-16(17)19/h3-6,12,15H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAKJUMCPYZNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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